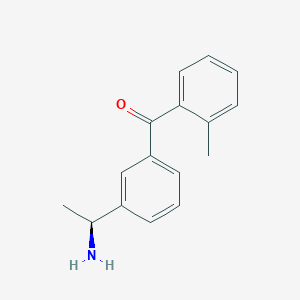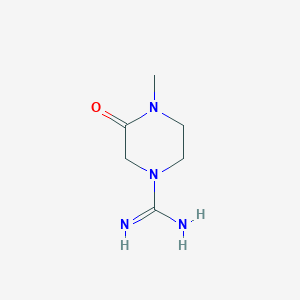
6-Chloro-3-(difluoromethyl)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-(difluoromethyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(difluoromethyl)pyrimidin-4(3H)-one typically involves the use of organolithium reagents. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a halogenated pyrimidine undergoes substitution with an organolithium reagent . The reaction conditions often include low temperatures (e.g., -78°C) and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-(difluoromethyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: This is a common reaction for pyrimidine derivatives, where nucleophiles replace the chlorine atom.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine ring.
Substitution Reactions: These can involve the replacement of the difluoromethyl group with other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium reagents, N-methylpiperazine, and other nucleophiles are commonly used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-(difluoromethyl)pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors in the body.
Agrochemicals: This compound is explored for its potential as a fungicide and herbicide due to its biological activity.
Biological Research: It serves as a tool for studying the biochemical pathways involving pyrimidine derivatives.
Wirkmechanismus
The mechanism of action of 6-Chloro-3-(difluoromethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors, disrupting normal biological processes . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
6-Chloro-3-(difluoromethyl)pyrimidin-4(3H)-one is unique due to the presence of both chlorine and difluoromethyl groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity and its interactions with biological targets, making it a valuable scaffold for drug development and agrochemical research.
Eigenschaften
Molekularformel |
C5H3ClF2N2O |
|---|---|
Molekulargewicht |
180.54 g/mol |
IUPAC-Name |
6-chloro-3-(difluoromethyl)pyrimidin-4-one |
InChI |
InChI=1S/C5H3ClF2N2O/c6-3-1-4(11)10(2-9-3)5(7)8/h1-2,5H |
InChI-Schlüssel |
IVTVNSBRWSSOJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CN(C1=O)C(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5,6-Dihydrobenzo[h]cinnoline](/img/structure/B12964311.png)


![Sodium [1,1'-biphenyl]-3,3',4,4'-tetracarboxylate](/img/structure/B12964329.png)
![N-((2S,3S,E)-1,3-Dihydroxyoctadec-4-en-2-yl)-6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanamide](/img/structure/B12964331.png)



